Recent studies demonstrate that syringin exerts significant anti-inflammatory and wound-healing effects through a multi-targeted mechanism, primarily via the TGF-β/Smad signaling pathway. The key cellular and molecular events are summarized below.
| Mechanism Aspect | Key Findings | Experimental Model | Citation |
|---|---|---|---|
| Cytokine Modulation | ↑ TGF-β secretion (up to 54%); ↓ IL-6 release (up to 41.7%) | Human dermal fibroblasts (NHDF) & keratinocytes (HaCaT) | [1] |
| Signaling Pathway Activation | Significant ↑ phosphorylation of Smad2 & Smad3 | Human dermal fibroblasts (NHDF) | [1] |
| Gene Expression | Strong ↑ in ACTA2 (α-SMA) & COL1A1 (Collagen I) | Human dermal fibroblasts (NHDF) | [1] |
| Cell Migration & Invasion | Significant ↑ in cell migration & scratch wound closure | NHDF & HaCaT cells (scratch & Boyden chamber assays) | [1] |
| Proliferation & Cytotoxicity | No effect on cell proliferation; no cytotoxic effects | NHDF & HaCaT cells (MTT, BrdU, NRU assays) | [1] |
The coordinated sequence of these events can be visualized in the following signaling pathway:
Syringin's anti-inflammatory and pro-healing pathway via TGF-β/Smad signaling.
For researchers seeking to replicate or build upon these findings, here are the key methodologies from the primary study.
Sinapyl alcohol is a fundamental building block for more complex plant compounds. Its anti-inflammatory potential can also be inferred from the activity of its derivatives.
For future research, the following directions are suggested:
Deuterium-labeled monolignols are used to make specific parts of the lignin polymer "invisible" in NMR analysis. This "silencing" of signals allows researchers to track the incorporation of new monomers into the lignin polymer and study its complex structure and biosynthesis without interference [1].
The table below summarizes key deuterated compounds and their research applications.
| Deuterated Compound | Deuteration Positions | Key Applications in Research | References |
|---|---|---|---|
| Sinapyl alcohol-d3 | Gamma (γ)-position (side chain -CH2OH) | Used as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [2]. | [2] |
| Coniferyl alcohol-d7 | Methoxy group, α-, β-, and γ-positions of the side chain | "Silent" monolignol for NMR studies of Dehydrogenative Polymer (DHP); suppresses aliphatic signals in the lignin polymer to elucidate structure [1]. | [1] |
| Ferulic acid-d5 | Methoxy group, α- and β-positions of the side chain | Synthetic precursor to Coniferyl alcohol-d7; used to study the efficiency of deuterium incorporation and retention during synthesis and polymerization [1]. | [1] |
The synthesis of highly deuterated monolignols like coniferyl alcohol-d7 involves carefully designed chemical routes to achieve high deuteration efficiency and prevent loss or exchange of deuterium atoms.
A robust protocol involves two main stages [1]:
Synthesis of Deuterated Ferulic Acid-d5
Reduction to Coniferyl Alcohol-d7
The following diagram illustrates the workflow for synthesizing coniferyl alcohol-d7.
After synthesis, the deuterated compounds and the resulting lignin polymers must be rigorously analyzed.
While current search results focus on plant biology, they highlight properties that inform broader potential.
Stable isotope tracing has emerged as an indispensable technology in modern drug development, enabling researchers to quantitatively track biochemical kinetics and metabolic pathways in biological systems. Unlike radioactive isotopes, stable isotopes such as carbon-13 (¹³C), deuterium (²H), and nitrogen-15 (¹⁵N) pose no radiation risk while providing precise metabolic flux information through detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy [1] [2]. This technology has become particularly valuable for understanding the complex metabolic reprogramming that occurs in disease states and in response to therapeutic interventions.
The fundamental principle underlying stable isotope tracing lies in the incorporation of isotopically labeled atoms into molecules, which can be distinguished from their natural counterparts based on mass differences [3]. When these labeled compounds are introduced into biological systems, they participate in metabolic reactions, and the distribution of labels in downstream metabolites provides quantitative information about pathway activities and reaction rates [4]. This approach has revolutionized our ability to study drug mechanisms of action, assess target engagement, and optimize therapeutic candidates throughout the drug development pipeline [1].
Stable isotope tracing operates on several key principles that make it particularly valuable for drug development studies:
Metabolic Flux Analysis: The movement of isotopically labeled atoms through metabolic networks provides direct information about biochemical reaction rates, which often cannot be deduced from metabolite concentrations alone [4]. As one review aptly notes, "metabolite concentrations and fluxes do not reliably align" – similar to how high car density on a road doesn't necessarily indicate high traffic flow [4].
Kinetic Resolution: By tracking the incorporation of labels over time, researchers can distinguish between newly synthesized molecules and pre-existing pools, enabling the measurement of synthesis and degradation rates [1]. This is particularly valuable for studying compounds with slow turnover rates where bulk concentration measurements may not detect acute changes.
Pathway Identification: Specific labeling patterns in metabolites can reveal the activity of alternative metabolic routes and pathway preferences in different physiological or disease states [3]. For example, the appearance of M+5 citrate from [U-¹³C]glutamine indicates reductive carboxylation flux, a pathway often upregulated in hypoxia [5].
Table 1: Commonly Used Stable Isotopes in Drug Development Tracers
| Isotope | Natural Abundance | Key Applications | Detection Methods | Advantages/Limitations |
|---|---|---|---|---|
| Carbon-13 (¹³C) | 1.1% | Metabolic pathway tracing, NMR spectroscopy, breath tests | MS, NMR | Minimal kinetic isotope effects; ideal for core metabolism studies |
| Deuterium (²H) | 0.015% | Pharmacokinetic studies, metabolic stability enhancement | MS | Significant kinetic isotope effect; requires careful position selection |
| Nitrogen-15 (¹⁵N) | 0.4% | Protein/amino acid metabolism, antimicrobial studies | MS, NMR | Lower natural abundance enhances sensitivity |
| Oxygen-18 (¹⁸O) | 0.2% | Water metabolism, energy studies, environmental tracing | MS, NMR | Useful for studying oxidative processes |
Selection of appropriate isotopes depends on multiple factors including the metabolic pathways of interest, analytical capabilities, and potential kinetic isotope effects. Deuterium, while cost-effective and widely used, exhibits a significant kinetic isotope effect due to its two-fold mass difference from hydrogen, which can alter reaction rates [6]. Carbon-13 produces minimal kinetic isotope effects, making it ideal for tracing central carbon metabolism without substantially perturbing native biochemical reactions [4].
Stable isotope tracing provides critical insights into drug-target interactions and biochemical mechanisms:
Acute Pharmacodynamic Responses: Unlike traditional endpoint measurements that may require multiple half-lives to show detectable changes, isotope tracing can reveal target engagement within hours of compound administration. In the DGAT2 inhibitor program, researchers observed potent inhibition of newly synthesized triglycerides using [U-¹³C₁₈]oleate tracer within 3-6 hours, while total triglyceride levels remained unchanged [1].
Pathway Modulation Analysis: Tracers can distinguish between direct drug effects and compensatory metabolic adaptations. For example, tracing with [1,2-¹³C]glucose enables simultaneous quantification of glycolytic and pentose phosphate pathway fluxes, revealing how therapeutics alter carbon partitioning between these interconnected pathways [4].
Tissue-Specific Metabolism: Using position-specific labels, researchers can elucidate pathway activities in different tissues and cellular compartments. Studies with [U-¹³C]glutamine have revealed distinctive TCA cycle usage in neurons versus astrocytes, informing drug development for neurological disorders [7].
Stable isotopes play crucial roles in understanding drug absorption, distribution, metabolism, and excretion:
Microtracer Approaches: Subtherapeutic doses of ¹⁴C-labeled drugs can be administered with ¹³C-labeled versions to simultaneously assess mass balance and pharmacokinetics, eliminating the need for separate radioisotope studies [6].
Drug-Drug Interactions: Stable isotope-labeled probe drugs (e.g., ¹³C-dextromethorphan for CYP2D6 activity) enable assessment of enzyme-mediated interactions without concern for residual effects [6].
Non-Invasive Diagnostics: Breath tests using ¹³C-labeled substrates (e.g., ¹³C-urea for Helicobacter pylori detection) provide simple outpatient assessments of metabolic function or pathogen presence [1] [2].
Stable isotope tracing has revealed fundamental metabolic alterations in pathological conditions:
Oncological Metabolism: Global isotope tracing metabolomics in cancer models has identified nutrient preferences and pathway dependencies in different tumor types, revealing potential therapeutic vulnerabilities [8].
Neurodegenerative Disorders: ¹³C-glucose and ¹³C-glutamine tracing in models of Alzheimer's and Parkinson's disease has demonstrated disrupted neuron-glia metabolic coupling, informing new treatment strategies [7].
Aging Research: System-wide isotope tracing in aging Drosophila models revealed a "loss of metabolic coordination" and specific rewiring of glucose metabolism toward serine and purine biosynthesis [8].
Table 2: Commonly Used Tracers and Their Applications in Drug Development
| Tracer Compound | Isotope Labeling | Primary Applications | Key Readouts | Interpretation |
|---|---|---|---|---|
| [U-¹³C]Glucose | Uniform ¹³C | Glycolysis, PPP, TCA cycle, gluconeogenesis | Lactate M+3, Alanine M+3, TCA intermediates | Glycolytic flux, mitochondrial oxidation |
| [1,2-¹³C]Glucose | Position-specific ¹³C | Pentose phosphate pathway, glycolysis | Lactate M+1, M+2 | PPP overflow ≈ LacM+1/LacM+2 |
| [U-¹³C]Glutamine | Uniform ¹³C | TCA cycle anaplerosis, reductive metabolism | Citrate M+5, Malate M+3 | Reductive carboxylation activity |
| [U-¹³C]Oleate | Uniform ¹³C | Lipid synthesis, β-oxidation | TAG M+54, Acyl-carnitines | Lipid synthesis/secretion rates |
| ¹³C-Urea | Position-specific ¹³C | Bacterial metabolism, organ function | ¹³CO₂ in breath | Helicobacter pylori infection |
Proper experimental design is crucial for generating meaningful tracer data:
Tracer Administration: Consider continuous infusion versus bolus delivery based on the pathway kinetics under investigation. For steady-state flux measurements, continuous infusion until isotopic steady state is preferred, while kinetic studies require time-course sampling after bolus administration [3].
Experimental Controls: Include proper controls accounting for natural isotope abundance, which is particularly important for elements with higher natural heavy isotope prevalence (e.g., ¹³C at 1.1%) [5]. Natural isotope correction algorithms are essential for accurate interpretation [5].
Sample Processing: Implement rapid sampling and metabolite quenching to preserve in vivo labeling patterns. For cell culture studies, rapid medium removal and cold methanol extraction are commonly used, while tissue sampling often employs freeze-clamping methods [4].
The following diagram illustrates a comprehensive workflow for stable isotope tracing experiments:
Figure 1: Comprehensive workflow for stable isotope tracing studies in drug development, spanning experimental, analytical, and computational phases.
Recent technological advances have significantly expanded the capabilities of isotope tracing:
Global Tracer Metabolomics: New computational platforms like MetTracer enable untargeted extraction of isotopologue patterns across hundreds of metabolites simultaneously, dramatically increasing coverage compared to traditional targeted approaches [8]. This technology has achieved detection of over 830 ¹³C-labeled metabolites covering 66 metabolic pathways in a single experiment.
Pathway Visualization Tools: Software such as Escher-Trace allows researchers to visualize isotopologue distributions directly on metabolic maps, facilitating biological interpretation [5]. This platform integrates with BiGG Models database and supports natural abundance correction for ¹³C, ¹⁵N, and ²H tracers.
Multi-Isotope Tracing: Simultaneous administration of multiple tracers (e.g., [U-¹³C]glucose, [U-¹³C]glutamine, and [U-¹³C]acetate) with distinct labeling patterns enables comprehensive mapping of metabolic networks and nutrient contributions [8].
Central metabolic pathways can be effectively probed using specific tracer designs:
Figure 2: Metabolic pathways interrogated by specific stable isotope tracers and their characteristic mass isotopomer readouts.
The stable isotope labelled compounds market is projected to grow from approximately USD 400 million in 2023 to USD 700 million by 2032, representing a compound annual growth rate of 6.5% [9]. This growth is driven by:
Pharmaceutical R&D Expansion: Increasing deployment of stable isotopes in drug discovery and development processes, particularly for metabolic diseases and oncology [9].
Clinical Diagnostics Adoption: Rising use of non-invasive stable isotope breath tests for metabolic phenotyping and disease diagnosis [2] [6].
Technological Advancements: Improvements in mass spectrometry sensitivity and computational tools for data analysis [8].
Regulatory considerations for stable isotope-labeled compounds focus primarily on toxicological profiles, particularly for deuterated compounds where significant isotope effects may occur at high enrichment levels [6]. However, historically applied enrichment levels for tracing studies have demonstrated no clinically relevant risks [6].
The table below summarizes the core pharmacological data available for the parent compound, sinapyl alcohol, which provides the best available insight into the potential profile of its deuterated form.
| Property | Description and Experimental Data |
|---|---|
| Bioactivity | Anti-inflammatory and antinociceptive (pain-relieving) agent [1]. |
| Molecular Targets | Reduces expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages [1] [2]. |
| Key In Vitro Findings | More potently inhibits LPS-induced NO, PGE2, and TNF-α production in macrophages than syringin. Reduces iNOS and COX-2 expression in a concentration-dependent manner [2]. |
| Key In Vivo Findings | In mice/rats: inhibits acetic acid-induced vascular permeability (20, 30 mg/kg/day, p.o.); reduces carrageenan-induced acute paw edema (20, 30 mg/kg/day, p.o.) [2]. |
| Primary Research Use | Sinapyl alcohol-d3 is used as a deuterated tracer or internal standard for quantitative analysis via NMR, GC-MS, or LC-MS [1]. |
Based on the retrieved studies, here are the methodologies used to establish the pharmacological profile of sinapyl alcohol.
Based on the data, the following diagram illustrates the proposed anti-inflammatory mechanism of action of sinapyl alcohol.
This diagram outlines the proposed pathway through which sinapyl alcohol exerts its anti-inflammatory and antinociceptive effects.
The available data for This compound itself is primarily centered on its use as a research tool rather than a therapeutic agent. It is definitively cited as a deuterated labeled compound used as a tracer or an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS [1]. Deuterated compounds can offer insights into a drug's metabolism and pharmacokinetics.
To further your research, I suggest:
Deuterated monolignols are specialized chemical tools designed to help researchers overcome significant challenges in studying lignin, a complex and irregular plant cell wall polymer. Their application is primarily driven by two key objectives:
The synthesis of deuterated monolignols requires carefully designed chemical pathways to achieve high deuteration efficiency at specific molecular positions, which is critical for their effectiveness in silencing NMR signals.
A comprehensive synthesis of coniferyl alcohol-d₇ demonstrates the sophisticated methods required. The step-by-step process and its efficiency are outlined below [3]:
Synthetic Workflow for Coniferyl Alcohol-d₇
This refined synthesis achieved notably high deuteration efficiencies [3]:
Deuterated ferulic acid (FA-d₅) serves as a monolignol analog for dehydrogenative polymerization studies. Its key advantage is maintaining solubility during reactions, preventing precipitation and allowing direct observation of structural changes via NMR ( [4]).
While not deuterated, fluorescence-tagged monolignols represent a complementary tracking approach. These analogs are synthesized by γ-linking monolignols to fluorogenic dyes like dimethylaminocoumarin (DMAC) and nitrobenzofuran (NBD) via ethylenediamine spacers ( [1] [2]).
Key Properties of Fluorescence-Tagged Probes [1]:
Deuterated monolignols enable advanced analytical techniques for probing lignin biosynthesis and structure. The following applications are central to their utility.
The primary application of highly deuterated monolignols is to silence specific NMR signals, facilitating the study of lignin chain-growth mechanisms.
Experimental Workflow:
Outcome Validation:
The Derivatization Followed by Reductive Cleavage (DFRC) method is a degradative technique that cleaves β-ether linkages in lignin, releasing analyzable monomers for characterization.
Protocol with Deuterated Internal Standards [5]:
Key Findings from Model Compound Studies [5]:
Fluorescence-tagged monolignols enable real-time visualization of lignification in living plant systems.
In Vivo Feeding and Imaging Protocol [1] [2]:
Key Advantages:
The tables below consolidate key quantitative information on deuteration efficiency and analytical performance from major studies.
Table 1: Deuteration Efficiencies in Synthesized Monolignols and Analogs
| Compound | Deuterated Positions | Deuteration Efficiency | Key Synthetic Notes | Reference |
|---|
| Coniferyl alcohol-d₇ | Methoxy, α, β, γ | Methoxy: >99% D α: >99% D β: 92% D γ: 98% D | Piperidine/aniline-free Knoevenagel-Doebner reaction with (ND₄)₂SO₄; Luche reduction with NaBD₄/CeCl₃. | [3] | | Ferulic acid-d₅ | α, β | α: >99% D β: 92% D | Derived from deuterated vanillin and malonic acid-d₄. | [3] [4] | | Vanillin-d₄ | Formyl, Methoxy | Formyl: >99% D | Achieved via Geng's umpolung method; Debenzylation with TfOH preserved deuteration. | [3] | | Malonic acid-d₄ | methylene, carboxy | ~97.7% D (after 4 treatments) | Achieved by repeated treatment in D₂O at elevated temperature. | [3] |
Table 2: Analytical Performance in Key Applications
| Application | Method | Key Performance Findings | Reference |
|---|---|---|---|
| NMR Signal Silencing | HSQC NMR of DHP from Coniferyl alcohol-d₇ | Effective suppression of signals from methoxy, α-, and β-positions. Partial H/D exchange at γ-position. Enabled observation of "seed" compounds. | [3] |
| Monolignol Quantification | DFRC/GC-MS/MS with MRM and deuterated internal standards | MRM detection superior in sensitivity/accuracy vs. selected-ion-monitoring. Cleavage yield: ~80% for MLs & ML-pBAs; 40-50% for ML-pCAs, -FAs, -SAs (saturated conjugate only). | [5] |
| In Vivo Lignification Imaging | Fluorescence microscopy with tagged monolignols | Probes incorporated specifically into lignifying cell walls in A. thaliana and P. radiata. Enabled spatial visualization of new lignin vs. pre-existing lignin. | [1] [2] |
Employing deuterated monolignols effectively requires attention to specific technical details and potential pitfalls.
Deuterated monolignols have become indispensable tools for advanced lignin research, enabling precise tracking, quantification, and structural analysis that was previously challenging or impossible. The continued refinement of their synthesis and application in techniques like NMR silencing, DFRC, and live-imaging is fundamental to deepening our understanding of lignification. This knowledge is critical for optimizing plant biomass for industrial applications, including biofuel production and the development of novel biomaterials.
Sinapaldehyde is a hydroxycinnamaldehyde derivative that serves as a critical intermediate in the biosynthesis of syringyl lignin in angiosperms [1] [2]. The selective reduction of its aldehyde group to a primary alcohol yields sinapyl alcohol, a monolignol precursor. Using sodium borodeuteride (NaBD₄) as the reducing agent enables the incorporation of deuterium atoms into the resulting molecule, producing deuterium-labeled sinapyl alcohol [3]. This application note outlines a theoretical framework and proposed protocol for this transformation, which is valuable for producing isotopically labeled compounds for metabolic tracing studies in lignin biosynthesis research [4] [3].
Sinapaldehyde ((E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal) is a cinnamaldehyde derivative featuring a phenolic hydroxyl group and two methoxy groups on the aromatic ring [2]. In plants, it is biosynthesized from coniferaldehyde via a two-step pathway involving coniferaldehyde 5-hydroxylase (CAld5H) and caffeate O-methyltransferase (COMT) [1] [2]. Its reduction to sinapyl alcohol is the final step in syringyl monolignol biosynthesis, historically attributed to the enzyme sinapyl alcohol dehydrogenase (SAD) [1].
Sodium borodeuteride (NaBD₄) is the deuterated analog of sodium borohydride (NaBH₄), where the hydride ions (H⁻) are replaced with deuteride ions (D⁻) [3]. It functions as a source of deuteride nucleophiles, selectively reducing aldehydes and ketones to alcohols while introducing deuterium atoms at the site of reduction [5] [3]. This property makes it invaluable for synthesizing deuterium-labeled compounds for use as internal standards in mass spectrometry or as tracers in metabolic studies [3].
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| Sinapaldehyde | C₁₁H₁₂O₄ | 208.21 | 104 - 106 | Not Specified |
| Sodium Borodeuteride | NaBD₄ | 41.83 | ~300 (dec.) | Not Specified |
| Deuterated Sinapyl Alcohol | C₁₁H₁₁D₂O₄ | 212.23 | Not Specified | Not Specified |
The reduction of sinapaldehyde by NaBD₄ follows a standard nucleophilic addition mechanism analogous to that of NaBH₄ [5] [6]:
The following diagram illustrates the workflow and logical relationships for the reduction process:
Diagram: Theoretical Workflow for NaBD₄ Reduction of Sinapaldehyde
This protocol is extrapolated from general procedures for NaBH₄/NaBD₄ reductions of aldehydes and the specific handling requirements of similar compounds [5] [7] [6].
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sinapaldehyde (e.g., 208 mg, 1.0 mmol) in 20 mL of anhydrous methanol or THF. Place the flask in an ice-water bath to maintain the temperature at 0-5°C.
Addition of Reductant: Carefully add sodium borodeuteride (53 mg, 1.25 mmol) in small portions over 5-10 minutes to the stirred, chilled solution. Caution: Gas evolution may occur.
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC), using dichloromethane as a potential eluent [7].
Workup: Once the starting material is consumed (as indicated by TLC), carefully add the reaction mixture to a flask containing 20 mL of saturated ammonium chloride solution under ice-cooling. This step quenches any excess reductant and protonates the alkoxide intermediate. Stir for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 30 mL). Combine the organic extracts.
Drying and Concentration: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate. Filter off the desiccant and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification: Purify the crude deuterated sinapyl alcohol by vacuum distillation [7] or flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the pure product.
Table 2: Expected Outcomes and Analytical Data
| Parameter | Expected Result / Characteristic |
|---|---|
| Product Structure | (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ol-d₂ |
| Primary Alcohol Formation | Conversion of -CHO to -CD₂OD |
| TLC (CH₂Cl₂) | Lower Rf value compared to sinapaldehyde (polar alcohol vs. aldehyde) |
| ¹H NMR | Disappearance of aldehyde proton signal (~9.6 ppm). Appearance of signals for -CD₂OD protons (suppressed or altered due to D coupling). |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ~212 for [M]⁺ (vs. m/z ~210 for non-deuterated sinapyl alcohol). |
The reduction of sinapaldehyde using sodium borodeuteride provides a direct route to synthesize deuterium-labeled sinapyl alcohol. While this application note presents a theoretically derived protocol based on robust chemical principles, researchers are advised to conduct small-scale trials to optimize reaction conditions, particularly regarding solvent, temperature, and reaction time, for their specific experimental setup.
A borohydride exchange resin is a water-insoluble, polymeric material where borohydride (BH₄⁻) anions are bound to a solid support, typically an anion exchange resin. This configuration allows it to act as a solid-phase reducing agent.
The table below summarizes its properties and a key application:
Table 1: Properties and a Documented Use of Borohydride Exchange Resin
| Aspect | Description |
|---|---|
| Typical Support | Quaternary ammonium anion exchange resin (e.g., Amberlite) [1] [2] |
| Key Feature | Solid-phase, heterogeneous reducing agent [2] |
| Primary Advantage | Easy removal via filtration, minimizing water contamination with boron compounds [2] |
| Example Application | Reduction of aqueous Cr(VI) to Cr(III) in the presence of a solid-supported base [2] |
Sinapyl alcohol is one of the three principal monolignols, which are the aromatic building blocks of the lignin polymer in plant cell walls. It is characterized by its methoxy substituents at the 3 and 5 positions on the phenyl ring [3] [4].
Table 2: Overview of Sinapyl Alcohol and its Synthesis
| Aspect | Description |
|---|---|
| Chemical Structure | A phenylpropanoid with a phenolic ring, methoxy groups at positions 3 and 5, and a propenol side chain [3] [4] |
| Natural Role | One of the three main monolignol monomers for lignin biosynthesis, especially in hardwoods [3] [4] |
| Synthesis Methods | Chemical synthesis (traditional organic chemistry), engineered biosynthesis in microorganisms, and lignin depolymerization (complex mixtures) [4] |
| Challenges | Commercial availability is limited; synthetic routes can be complex with low yields; difficult to isolate pure from lignin breakdown [4] |
Based on the known chemistry, a plausible application of the borohydride exchange resin would be in the final step of sinapyl alcohol synthesis: the reduction of sinapaldehyde.
The following diagram illustrates this theoretical workflow for using borohydride exchange resin in the synthesis of sinapyl alcohol.
Theoretical Protocol for Reducing Sinapaldehyde to Sinapyl Alcohol
This protocol is extrapolated from the known reducing capabilities of the borohydride exchange resin [1] and standard procedures for handling it [2].
Key Considerations for Method Development:
The borohydride exchange resin is a specialized tool for clean, heterogeneous reductions, with proven efficacy in water treatment [2]. Its application in organic synthesis, particularly for valuable biomass-derived molecules like sinapyl alcohol, represents a promising but currently underexplored research area.
To bridge this knowledge gap, future experimental work could focus on:
I hope this structured overview provides a solid foundation for your research and development efforts. Should you require further details on a specific aspect, please do not hesitate to ask.
Deuterated organic compounds, particularly alcohols, are crucial in pharmaceutical research for altering metabolic profiles, creating analytical standards, and probing reaction mechanisms. The following advanced methods enable precise deuteration using cost-effective deuterium oxide (D₂O) as the deuterium source.
Table 1: Comparison of Regioselective Deuteration Methods
| Method | Catalytic System | Deuterium Source | Key Features & Scope | Deuteration Selectivity | Typical D-incorporation | Reference |
|---|---|---|---|---|---|---|
| Biocatalytic Deuteration | H₂-driven NADH-recycling with reductases (e.g., Alcohol Dehydrogenases) | D₂O | Ambient conditions; perfect stereocontrol for α-deuteration of secondary alcohols from ketones. | α-position (chiral center) | ≥93% | [1] |
| Photocatalytic H/D Exchange | 4CzIPN (PC), Ph₃SiSH (HAT catalyst), K₃PO₄ (base) | D₂O | Targets α-position to heteroatoms (N, O). Applicable to masked amines and secondary alcohols. | α-to-oxygen in secondary alcohols | Up to 100% | [2] |
| Homogeneous Metal Catalysis | Manganese or Iron Pincer Complexes | D₂O (solvent & source) | Earth-abundant metal catalysts. Switchable selectivity based on metal. | α-position (Fe); or α & β positions (Mn) | High | [3] |
| Visible-Light Photocatalysis | Ru/C, H₂, D₂O | D₂O | Mild H/D exchange at the α-position of alcohols. | α-to-oxygen | >93% | [4] [5] |
This protocol describes the enantioselective synthesis of deuterated secondary alcohols from prochiral ketones using a self-sufficient enzymatic system that generates deuterated cofactor ([4-²H]-NADH) in situ from D₂O [1].
Workflow Diagram
Materials & Setup
Procedure
This protocol uses a synergistic photoredox and hydrogen atom transfer (HAT) catalysis to directly install deuterium at the α-position of existing secondary alcohols [2].
Workflow Diagram
Materials & Setup
Procedure
The presented protocols offer powerful and complementary tools for synthetic and medicinal chemists.
For the specific synthesis of sinapyl alcohol-d3, the organophotocatalytic H/D exchange (Protocol 2) applied directly to sinapyl alcohol appears to be the most straightforward and efficient strategy, allowing for selective deuteration at the benzylic (α-to-oxygen) position without affecting other sensitive functional groups.
Sinapyl alcohol is one of the three principal monolignol precursors essential for lignin biosynthesis in plants, forming syringyl (S) units within the lignin polymer structure. The transport of these monolignols from their cytoplasmic synthesis sites to the cell wall represents a critical biological process that remains incompletely understood. Recent research has identified specific transport mechanisms involving ATP-binding cassette (ABC) transporters that facilitate monolignol movement across cellular membranes. Stable isotope-labeled sinapyl alcohol-d3 has emerged as a vital research tool for investigating these transport processes, enabling precise tracking and quantification without interfering with native biological systems. These studies have significant implications for biotechnological applications aimed at modifying plant cell wall properties for improved biomass processing, enhanced disease resistance, and specialized material production [1] [2] [3].
Sinapyl alcohol is a hydroxycinnamyl alcohol that serves as a primary precursor for syringyl lignin, characterized by its aromatic ring with two methoxy groups. In the lignin polymer, sinapyl alcohol-derived units form primarily β-O-4 linkages with adjacent monomers, creating a less condensed and more easily degradable lignin structure compared to those derived from other monolignols. The biosynthetic pathway to sinapyl alcohol occurs primarily in the cytoplasm, beginning with phenylalanine and proceeding through a series of enzymatic steps including deamination, hydroxylation, methylation, and reduction. The pathway demonstrates considerable flexibility, with recent evidence suggesting parallel routes to monolignol synthesis that may operate under different physiological conditions or in different plant species. The subcellular localization of biosynthetic enzymes indicates that while some membrane-associated cytochrome P450 enzymes anchor to the endoplasmic reticulum, most downstream enzymes are soluble and localized within the cytosol [2] [3].
The transport of monolignols from their cytoplasmic site of synthesis to the cell wall represents a critical regulatory step in lignification. Several mechanisms have been proposed for this process, though the exact pathways remain actively investigated. The passive diffusion model suggests that monolignols can cross plasma membranes due to their moderate hydrophobicity, though this fails to explain the targeted deposition patterns observed in many plant tissues. Alternatively, an active transport system involving ABC transporters has gained substantial experimental support, with specific transporters identified that facilitate monolignol movement. A third hypothesis proposes vesicular transport through endoplasmic reticulum-derived vesicles, similar to the mechanism used for non-cellulosic polysaccharide deposition. Recent research has particularly highlighted the role of ABC transporters such as Lr34 in specifically facilitating sinapyl alcohol transport, providing a molecular basis for the observed specificity in monolignol deposition patterns [1] [2] [3].
Table: Monolignol Transport Mechanisms
| Mechanism | Description | Evidence | Advantages |
|---|---|---|---|
| Passive Diffusion | Movement down concentration gradient due to hydrophobicity | Demonstrated in artificial membrane systems | Simple, no energy requirement |
| ABC Transporter-Mediated | Active transport via specific membrane proteins | Lr34 identified as sinapyl alcohol transporter [1] | Specificity, regulation, directionality |
| Vesicular Transport | Golgi-mediated exocytosis | Analogous to hemicellulose transport | Compartmentalization, targeted delivery |
| Glycoside Storage & Transport | Conversion to glucosides for vacuolar storage and transport | β-glucosidases in cell wall [2] | Toxicity reduction, precursor reservoir |
Groundbreaking research has identified the wheat ABC transporter Lr34 as a specific transporter for sinapyl alcohol. Studies demonstrated that wheat lines carrying the Lr34 resistance allele (Lr34res) exhibited thicker cell walls and enhanced resistance to fungal penetration compared to those without this allele. Transcriptome and metabolite profiling revealed that the lignin biosynthetic pathway was suppressed in lr34 mutants, indicating disrupted cell wall lignification. Critically, yeast accumulation and efflux assays confirmed that the LR34 protein functions directly as a sinapyl alcohol transporter. This discovery provides a molecular explanation for the broad-spectrum disease resistance conferred by Lr34, as enhanced sinapyl alcohol transport strengthens cell wall barriers against pathogen penetration. Furthermore, genetic and virus-induced gene silencing experiments demonstrated that disease resistance conferred by Lr34 could be enhanced by incorporating the TaCOMT-3B gene, which is responsible for sinapyl alcohol biosynthesis, highlighting the synergistic relationship between monolignol biosynthesis and transport [1].
The use of This compound, featuring deuterium atoms at key positions on the side chain, provides significant advantages for transport studies. The deuterium labeling creates a distinct mass signature that allows precise tracking and quantification of the compound using mass spectrometry techniques without substantially altering its chemical properties or biological activity. This isotopic labeling enables researchers to differentiate administered compounds from endogenous monolignols, providing unambiguous evidence of transport and incorporation. The structural similarity between labeled and native compounds ensures that biological systems process them identically, yielding data that accurately reflect natural processes. Additionally, deuterated compounds facilitate pulse-chase experiments to monitor temporal dynamics of transport and polymerization, as well as quantification of transport kinetics under different experimental conditions or in various genetic backgrounds [1] [4].
Yeast transport assays provide a heterologous system for characterizing specific transporter proteins without interference from endogenous plant transporters.
Objective: To measure the ability of yeast expressing candidate transporter proteins to accumulate this compound.
Materials:
Procedure:
Data Analysis: Compare intracellular accumulation of this compound between transporter-expressing and control yeast strains. Calculate accumulation ratios and transport kinetics.
Objective: To measure the ATP-dependent efflux of this compound from preloaded yeast cells.
Procedure:
Data Analysis: Compare efflux rates in the presence and absence of ATP depletion. ATP-dependent efflux indicates active transport.
Plant-based transport studies provide physiological context for understanding monolignol transport in native systems.
Objective: To track the transport and incorporation of this compound in living plant tissues.
Materials:
Procedure:
Data Analysis: Determine the distribution and metabolism of this compound in different tissues and time points.
Table: Troubleshooting Guide for Transport Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| Low signal in LC-MS/MS | Degradation of this compound | Prepare fresh solutions; use antioxidant preservatives |
| High background in controls | Endogenous sinapyl alcohol interference | Optimize MRM transitions; improve chromatographic separation |
| Poor yeast cell viability | Transporter overexpression toxicity | Use inducible promoter; reduce expression time |
| Variable plant uptake | Wounding response affecting transport | Optimize injection technique; use multiple biological replicates |
| Non-specific binding | Compound adhesion to equipment | Siliconize tubes and tips; include appropriate wash steps |
The insights gained from this compound transport studies enable strategic redesign of lignin composition for improved processability. By manipulating the expression of specific transporters like Lr34, researchers can potentially redirect monolignol flux to alter the syringyl/guaiacyl ratio in lignin, influencing its chemical reactivity and degradation characteristics. The demonstrated synergistic effect between TaCOMT-3B (in sinapyl alcohol biosynthesis) and Lr34 (in sinapyl alcohol transport) suggests coordinated regulation of these processes, providing targets for simultaneous optimization. Engineering plants with modified transporter expression could lead to tailored lignin structures with enhanced degradability for biofuel production or specialized material properties for industrial applications. Furthermore, understanding transport mechanisms may facilitate the incorporation of non-canonical monolignols or monolignol conjugates to introduce chemically labile linkages into the lignin polymer, creating "zip-lignins" that can be more easily deconstructed under mild conditions [1] [3].
The relationship between sinapyl alcohol transport and pathogen resistance represents a significant application area. Research has shown that wheat lines carrying the Lr34res allele exhibit thicker cell walls and enhanced resistance to fungal penetration, directly linking sinapyl alcohol transport to pre-formed physical barriers against pathogens. The application of this compound in transport studies helps elucidate the mechanisms by which ABC transporters contribute to this defense response by enhancing the deposition of lignin at critical barrier sites. These findings open possibilities for breeding programs aimed at enhancing durable resistance in crops through selection of favorable transporter alleles. Additionally, the ability to monitor sinapyl alcohol transport dynamics using deuterated compounds provides tools for screening plant varieties with enhanced lignification capabilities, potentially leading to crops with reduced dependence on chemical fungicides [1].
Table: Key Quantitative Parameters in this compound Transport Studies
| Parameter | Description | Typical Range | Interpretation |
|---|---|---|---|
| Accumulation Ratio | Ratio of intracellular to extracellular concentration | 2-10 fold in yeast | Higher values indicate active transport |
| Transport Velocity | Initial rate of uptake (pmol/min/mg protein) | 50-500 pmol/min/mg | Carrier capacity and efficiency |
| Km | Michaelis constant (μM) | 10-100 μM | Affinity of transporter for substrate |
| Efflux Half-time | Time for 50% efflux from preloaded cells | 5-30 minutes | Turnover rate of transport cycle |
| Incorporation Efficiency | % administered compound incorporated into lignin | 5-20% in plants | Overall flux through transport and polymerization |
Table: Essential Experimental Controls for Transport Studies
| Control Type | Purpose | Expected Outcome |
|---|---|---|
| Vector-only control | Assess background transport in host system | Minimal accumulation/efflux |
| ATP depletion | Confirm energy dependence | Reduced transport with sodium azide |
| Competition with native compound | Demonstrate specificity | Dose-dependent inhibition of labeled compound transport |
| Temperature dependence | Distinguish active vs. passive transport | Q10 > 2 suggests active transport |
| Transporter knockout | Validate protein function | Eliminated or reduced transport capacity |
The application of This compound in lignin transport studies has significantly advanced our understanding of the spatial regulation of lignification. The development of robust protocols for yeast and plant systems has enabled precise characterization of transporter proteins and their functions. These experimental approaches have revealed the critical role of specific ABC transporters like Lr34 in mediating sinapyl alcohol transport, providing mechanistic explanations for observed relationships between transporter alleles and disease resistance. The continued refinement of these methodologies, particularly through the use of stable isotope labeling and advanced mass spectrometry techniques, will further elucidate the complex coordination between monolignol biosynthesis, transport, and polymerization. These insights create opportunities for strategic manipulation of lignin composition and distribution through biotechnology, with applications ranging from improved bioenergy feedstocks to enhanced crop protection. Future directions will likely focus on visualization techniques with higher spatial and temporal resolution, as well as systems-level approaches to understand transporter networks rather than individual proteins.
Lignin is a complex aromatic heteropolymer that reinforces the cell walls of terrestrial plants. Understanding its biosynthesis is crucial for manipulating biomass properties in pulping and biofuel production. Metabolic pathway tracing using deuterated monolignols provides powerful insights into the incorporation patterns of lignin precursors. These methods allow researchers to track the precise biochemical fates of specific monolignols and their conjugated forms, such as glucosides, by using stable isotopic labels (e.g., deuterium, D) and analyzing the resulting lignin polymer with advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Derivatization Followed by Reductive Cleavage (DFRC) [1] [2]. This document details standardized protocols for synthesizing deuterated precursors, conducting feeding experiments, and analyzing lignin structure to study lignin biosynthesis in angiosperms.
Deuterated precursors are incorporated into lignin with varying efficiency based on their chemical form and the plant species.
Table 1: Incorporation Patterns of Deuterated Precursors in Angiosperms
| Deuterated Precursor | Target Species | Key Analytical Method | Incorporation Pattern / Key Finding | Reference |
|---|
| Pentadeutero Coniferyl Alcohol
([9-D₂, 3-OCD₃]) | Eucalyptus camaldulensis, Magnolia kobus | GC-MS | Incorporated directly, resulting in a high proportion of pentadeutero-labeled G and S units. | [1] |
| Pentadeutero Coniferin
([9-D₂, 3-OCD₃]) | Eucalyptus camaldulensis, Magnolia kobus | GC-MS | Incorporated less directly, often as tetradeutero units, especially in syringyl (S) lignin. | [1] |
| N/A (Comparison) | Magnolia kobus | GC-MS | Higher incorporation efficiency of precursors into syringyl (S) lignin compared to Eucalyptus. | [1] |
The DFRC method is particularly effective for characterizing lignin that contains native acylated monolignols, as it cleaves β-ether bonds while preserving ester linkages.
Table 2: DFRC Method Performance for Various Monolignol Conjugates
| Monolignol Conjugate Type | Theoretical Yield of Saturated Conjugate (%) | Approx. Unsaturated Conjugate (%) | Total Approximate Yield (%) |
|---|---|---|---|
| Monolignol (ML) | ~80 | Not specified | ~80 |
| ML-p-Hydroxybenzoate (ML-pBA) | ~80 | Not specified | ~80 |
| ML-p-Coumarate (ML-pCA) | 40-50 | ~35 | 75-85 |
| ML-Ferulate (ML-FA) | 40-50 | ~25 | 65-75 |
| ML-Sinapate (ML-SA) | 40-50 | ~20 | 60-70 |
This protocol is adapted from studies feeding pentadeuterated coniferyl alcohol and coniferin to growing trees [1].
[9-D₂, 3-OCD₃]).This protocol is optimized for the accurate quantification of monolignol conjugates in biomass using deuterated internal standards and GC-MS/MS [2].
[D₂-D₄]-ML-pCA) to provide unique MS fragments and ensure accurate quantification [2].The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and analytical workflows described in these protocols.
This diagram outlines the simplified pathway of monolignol biosynthesis, transport via ABC transporters, and incorporation into the lignin polymer, highlighting where deuterated tracers are introduced.
This diagram summarizes the optimized DFRC method for quantifying monolignol conjugates, highlighting key steps and the use of deuterated internal standards.
Deuterated monolignol metabolic pathway tracing, combined with robust analytical methods like DFRC and GC-MS/MS, provides a powerful toolkit for elucidating the intricacies of lignin biosynthesis. The protocols and data presented here offer researchers standardized methods to investigate how different monolignol precursors are incorporated into lignin across various plant species. This knowledge is fundamental for advancing efforts in plant bioengineering aimed at modifying lignin to reduce biomass recalcitrance for improved industrial processing.
This compound is a deuterium-labeled analog of sinapyl alcohol, a natural phenylpropanoid compound with demonstrated anti-inflammatory and antinociceptive (pain-blocking) properties. This deuterated compound serves as a critical tracer and internal standard in quantitative bioanalysis using NMR, GC-MS, or LC-MS techniques, enabling precise investigation of the pharmacokinetic and metabolic profiles of sinapyl alcohol in inflammatory research models. [1]
The deuterium labeling on sinapyl alcohol provides a reliable tool for tracking the compound's distribution, metabolism, and absorption without significantly altering its biological activity, thereby facilitating more accurate mechanistic studies. Research on the native compound, sinapyl alcohol, shows it functions by reducing the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. It also potently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophage models. [2] [1]
Sinapyl alcohol and its deuterated form target central inflammatory pathways. The table below summarizes key experimental findings from studies on the native compound, which this compound is used to trace and quantify.
Table 1: Key Anti-Inflammatory and Antinociceptive Effects of Sinapyl Alcohol (as traced by this compound)
| Model System | Experimental Treatment | Key Findings | Significance |
|---|---|---|---|
| In Vivo (Mouse/Rat) | 20-30 mg/kg/day, p.o. (oral) [2] | Inhibition of acetic acid-induced vascular permeability; reduction of acute paw edema induced by carrageenan. | Confirms potent systemic anti-inflammatory activity. |
| In Vivo (Mouse) | Acetic acid writhing test & hot plate test [2] | Significant antinociceptive (pain-blocking) effects. | Demonstrates utility in pain research related to inflammation. |
| In Vitro (Macrophages) | LPS-induced inflammation model [2] | Potent inhibition of NO, PGE2, and TNF-α production; concentration-dependent reduction of iNOS and COX-2 protein expression. | Reveals mechanism at the molecular level, targeting key inflammatory mediators. |
The primary application of this compound is as an Internal Standard (IS) for the quantitative analysis of sinapyl alcohol. Its near-identical chemical properties to the native compound, coupled with a distinct mass shift due to deuterium, allow for highly accurate quantification in complex biological matrices like plasma, tissue homogenates, and cell culture media. [1]
Table 2: Analytical Applications of this compound
| Application | Technique | Protocol / Use | Outcome |
|---|---|---|---|
| Quantitative Analysis | LC-MS, GC-MS, NMR | Used as an internal standard in calibration curves and quality control samples. [1] | Accurate, precise measurement of sinapyl alcohol concentration in biological samples. |
| Metabolic Stability | LC-MS/MS | Incubation with liver microsomes or hepatocytes with this compound as IS. | Determination of metabolic half-life and intrinsic clearance. |
| Absolute Bioavailability | LC-MS/MS | Co-administration of sinapyl alcohol (IV) and its precursor syringin (oral) with this compound as IS. [2] | Quantification of the conversion rate of syringin to its active form, sinapyl alcohol. |
This protocol is adapted from foundational research on sinapyl alcohol and can be utilized with this compound as an internal standard for quantifying cellular uptake and metabolism. [2]
1. Cell Culture and Treatment:
2. Sample Collection and Analysis:
3. Data Interpretation:
The following diagram illustrates the experimental workflow and the key inflammatory pathways targeted in this protocol:
This protocol ensures accurate quantification of sinapyl alcohol in plasma or tissue samples. [1]
1. Sample Preparation:
2. LC-MS/MS Conditions:
3. Quantification:
This compound is an indispensable tool for advancing the pharmacological understanding of sinapyl alcohol. Its application as a stable isotope-labeled internal standard allows for precise and reliable quantification in complex biological systems, enabling detailed mechanistic studies on its anti-inflammatory and antinociceptive properties. The protocols outlined provide a framework for investigating its effects in vitro and for conducting robust bioanalysis, supporting future drug development efforts centered on this promising natural compound.
This protocol outlines a methodology using macrophage-like cell lines (e.g., RAW 264.7) to evaluate the anti-inflammatory potential of test compounds by measuring the inhibition of key inflammatory mediators.
1. Principle Lipopolysaccharide (LPS), a component of the bacterial cell wall, is used to stimulate macrophages. This stimulation triggers the expression of inducible enzymes like iNOS and COX-2, leading to the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE₂), respectively. Test compounds are evaluated for their ability to suppress this LPS-induced upregulation without significant cytotoxicity [1] [2].
2. Reagents and Materials
3. Detailed Procedure
Step 1: Cell Culture and Treatment
Step 2: Measurement of Cell Viability (MTT Assay)
Step 3: Quantification of Inflammatory Markers
Step 4: Analysis of Protein Expression (Western Blot)
Step 5: Evaluation of COX-2 Enzyme Activity Use a commercial COX-2 Inhibitor Screening Kit. This assay directly measures the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme in the presence of your test compound, providing a direct IC₅₀ value for enzyme inhibition [3] [4].
The table below summarizes typical outcomes from the described experiments when testing an active compound like sinapyl alcohol.
Table 1: Expected Experimental Outcomes for an Active Inhibitor like Sinapyl Alcohol
| Experimental Readout | Expected Outcome with Active Compound | Reference Activity (Natural Sinapyl Alcohol) |
|---|---|---|
| Cell Viability (MTT Assay) | >90% viability at effective concentrations, indicating no cytotoxicity. | Reported as non-toxic at effective doses [1]. |
| NO Production (Griess Assay) | Concentration-dependent decrease in NO levels. | IC₅₀ = ~20 mg/kg in vivo; inhibits NO production in macrophages [1]. |
| PGE₂ Production (EIA) | Concentration-dependent decrease in PGE₂ levels. | Inhibits LPS-induced PGE₂ production [1]. |
| iNOS/COX-2 Protein (Western Blot) | Reduced expression of iNOS and COX-2 proteins. | Reduces iNOS and COX-2 expression in a concentration-dependent manner [1]. |
| Direct COX-2 Enzyme Activity | Concentration-dependent inhibition, allowing IC₅₀ calculation. | (For reference, Celecoxib IC₅₀ ~ 0.04-0.42 µM) [5] [4]. |
The following diagram illustrates the proposed mechanism of action and the experimental workflow based on the literature.
Sinapyl alcohol is a monolignol precursor in the lignin biosynthetic pathway and plays a critical role in plant defense mechanisms by contributing to cell wall lignification, which creates a physical barrier against pathogen invasion [1] [2]. Recent groundbreaking research has demonstrated that the Lr34 resistance gene in wheat, which encodes an ABC transporter protein, provides broad-spectrum resistance to multiple fungal pathogens by functioning as a sinapyl alcohol transporter [1]. This discovery reveals a novel mechanism where ABC transporters contribute to disease resistance not through direct antimicrobial activity but by enhancing cell wall fortification through the transport of lignin precursors.
The yeast model system offers a well-established platform for characterizing transporter proteins through accumulation and efflux assays, allowing researchers to study protein function in a controlled environment [1] [3]. These assays are particularly valuable for investigating the substrate specificity and transport kinetics of ABC transporters like Lr34, which have been shown to mediate the cellular efflux of sinapyl alcohol [1]. Understanding these transport mechanisms provides crucial insights into plant defense systems and may inform strategies for enhancing crop resistance through genetic approaches that optimize this natural defense pathway.
Yeast systems provide an ideal experimental platform for characterizing plant transporter proteins due to their well-characterized genetics, ease of manipulation, and functional conservation of fundamental cellular processes. The discovery that Lr34 encodes an ABC transporter capable of transporting sinapyl alcohol was definitively demonstrated using yeast-based assays [1]. These assays leverage the fact that Saccharomyces cerevisiae possesses endogenous ABC transporters but can be genetically engineered to express heterologous transporter proteins while maintaining proper membrane localization and functionality.
The theoretical foundation for these assays rests on several key principles. First, ABC transporters utilize ATP hydrolysis to power the active transport of substrates across cellular membranes against concentration gradients [4]. Second, the membrane lipid environment, particularly ergosterol content and membrane fluidity, significantly influences transporter function as demonstrated in studies with yeast erg mutants [3]. Third, the chemical properties of sinapyl alcohol, including its planar aromatic structure and hydrophobic characteristics, make it amenable to detection and quantification in transport assays using either radioactive or fluorescent labeling approaches.
Two complementary approaches are employed to study sinapyl alcohol transport:
These assays can employ various detection strategies. While the original Lr34 study did not specify the detection method [1], subsequent transporter research has utilized radiolabeled substrates (e.g., ³H or ¹⁴C labeling), fluorescent analogs, or mass spectrometry-based detection of compounds like this compound. The deuterated form (this compound) provides distinct mass spectral signatures that enable precise quantification against background compounds in complex biological samples.
The following diagram illustrates the key experimental workflows and transporter mechanisms covered in these protocols:
Figure 1: Experimental workflow for this compound yeast accumulation and efflux assays, illustrating the connection to ABC transporter mechanism. LC-MS/MS: liquid chromatography tandem mass spectrometry.
Table 1: Yeast strains and expression vectors for transporter assays
| Component | Specifications | Application Notes |
|---|---|---|
| S. cerevisiae strains | Wild-type (e.g., ABC287) and isogenic erg mutants [3] | erg mutants (e.g., erg2, erg3, erg4, erg6) provide altered membrane environments to study lipid-transporter interactions |
| Expression vector | pYEUra3 with constitutive promoter (e.g., ADH1) [3] | Provides stable maintenance and high-level expression in yeast systems |
| Transporter genes | Lr34res (resistance allele), Lr34sus (susceptible allele) [1] | Critical for comparative studies of transporter function; empty vector serves as negative control |
Table 2: Key reagents and solutions for accumulation and efflux assays
| Reagent | Composition/Specification | Storage Conditions |
|---|---|---|
| This compound | Deuterated at three positions; ≥95% purity by HPLC | -20°C in desiccated, dark conditions; prepare fresh stock solutions |
| Assay buffer | 50 mM potassium phosphate, pH 6.5, 2% glucose | 4°C for short-term; filter sterilize |
| Inhibitor solutions | Sodium orthovanadate (100 mM), NaN₃ (100 mM) | -20°C in aliquots; avoid freeze-thaw cycles |
| Stop solution | Ice-cold PBS with 0.1% Triton X-100 | 4°C; prepare fresh weekly |
| Extraction solvent | Methanol:water (80:20, v/v) with internal standard | -20°C; protect from light |
| Culture medium | YNB with 2% glucose and appropriate auxotrophic supplements [3] | Room temperature for powder; 4°C for prepared medium |
Strain Maintenance: Maintain yeast strains on YNB agar plates with appropriate auxotrophic supplements at 4°C, subculturing monthly [3].
Strain Transformation: Transform yeast strains with Lr34 expression vectors or empty vector controls using the lithium acetate method [3]. Select transformants on appropriate dropout media.
Pre-culture Preparation: Inoculate 5 mL of YNB medium with a single colony and incubate overnight at 30°C with shaking at 200 rpm.
Experimental Culture: Dilute the overnight culture to OD₆₀₀ ≈ 0.1 in fresh YNB medium and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8), which typically requires 4-6 hours.
Cell Harvest: Collect 10 OD₆₀₀ units of yeast cells (approximately 1.5-2.0 × 10⁷ cells) by centrifugation at 3,000 × g for 5 minutes at room temperature.
Cell Washing: Wash cells twice with 10 mL of assay buffer to remove residual medium components.
Metabolic Pre-conditioning: Resuspend cells in 1 mL assay buffer and incubate for 10 minutes at 30°C with shaking to deplete endogenous energy reserves.
Substrate Exposure: Add this compound to a final concentration of 10-100 μM and incubate at 30°C with shaking. Remove 100 μL aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
Termination of Uptake: Immediately mix each aliquot with 1 mL of ice-cold stop solution and place on ice.
Cell Washing: Pellet cells at 4°C, wash twice with 1 mL ice-cold PBS, and transfer to clean microcentrifuge tubes.
Sample Extraction: Add 200 μL of extraction solvent to cell pellets, vortex vigorously for 1 minute, and incubate for 30 minutes at 4°C with occasional mixing.
Debris Removal: Centrifuge at 15,000 × g for 10 minutes at 4°C and transfer supernatant to LC-MS vials for analysis.
Cell Loading: Follow steps 1-4 of the accumulation assay to load cells with this compound for 60 minutes.
Substrate Removal: Pellet cells at 3,000 × g for 5 minutes and wash twice with 10 mL assay buffer to remove extracellular substrate.
Efflux Initiation: Resuspend cells in 1 mL fresh assay buffer with or without energy inhibitors (e.g., 1 mM sodium orthovanadate) and maintain at 30°C with shaking.
Time Course Sampling: Remove 100 μL aliquots at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) and immediately separate cells from medium by filtration through 0.45 μm filters or rapid centrifugation.
Sample Processing:
Control Samples: Include samples with 1 mM sodium orthovanadate (ABC transporter inhibitor) or incubation at 4°C to distinguish active transport from passive diffusion.
The following diagram illustrates the key mechanistic steps of ABC transporter-mediated efflux and the points of inhibitor action:
Figure 2: Mechanism of ABC transporter-mediated efflux of this compound, showing the transport cycle and points of inhibitor action. Vanadate inhibits the transporter by stabilizing the ADP-bound state, preventing cycle completion.
Intracellular Concentration:
Efflux Rate:
Accumulation Ratio:
Table 3: Expected outcomes for this compound transport assays in different yeast strains
| Yeast Strain | Accumulation Assay | Efflux Assay | Interpretation |
|---|---|---|---|
| Vector control | High intracellular accumulation | Low efflux rate | Baseline passive diffusion |
| Lr34sus expressor | Moderate accumulation | Moderate efflux rate | Partial transporter activity |
| Lr34res expressor | Low accumulation | High efflux rate | Active transporter function |
| + Vanadate inhibitor | Increased accumulation | Decreased efflux | ABC transporter specificity |
Research has demonstrated that the lipid environment significantly impacts ABC transporter function [3]. Studies with yeast erg mutants have shown that membrane fluidity alterations can affect drug susceptibilities and transporter efficiency. When working with heterologous plant transporters in yeast systems, consider that:
Q1: Why use deuterium-labeled monolignols in research? Deuterium labeling is a powerful tool for tracing the metabolic fate of monolignols within the complex process of lignin biosynthesis. By substituting hydrogen with deuterium, researchers can track how these precursors are incorporated into the lignin polymer using techniques like gas chromatography-mass spectrometry (GC-MS) [1]. In drug development, deuterium incorporation is primarily used to alter the metabolic profile of a drug candidate, potentially improving its pharmacokinetics, reducing toxicity, or preventing the formation of unwanted metabolites [2] [3].
Q2: What is the difference between feeding labeled monolignols vs. monolignol glucosides? Research shows that the form of the precursor you use affects how it is incorporated. Deuterated coniferyl alcohol is incorporated into lignin more directly. In contrast, its glucoside counterpart, coniferin, undergoes different metabolic processing, often resulting in the loss of one deuterium atom before being incorporated into the polymer, especially in syringyl lignin units [1].
Q3: Can the choice of plant model affect my results? Yes, the incorporation efficiency and pattern of deuterated precursors can vary between species. For instance, a study on Eucalyptus camaldulensis and Magnolia kobus showed that the incorporation efficiency into syringyl lignin and the ratio of different deuterated units (tetradeutero vs. pentadeutero) differed between the two trees when fed the same labeled coniferin [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpected deuterium loss in final lignin | Metabolic processing during incorporation (e.g., glycoside hydrolysis, side-chain reactions) [1]. | Verify the integrity of your precursor; consider using the alcohol form for more direct incorporation; analyze specific lignin units separately (G vs. S units). |
| Low incorporation efficiency | Biological barriers preventing precursor uptake or transport to the lignifying cell wall [4]. | Optimize the feeding method (e.g., vacuum infiltration, stem feeding); ensure precursor solubility and concentration; confirm plant vitality during the experiment. |
| Inconsistent results between species | Innate differences in lignification enzymes, monolignol transport mechanisms, or cell wall biochemistry [1] [4]. | Include an internal control species with known behavior; characterize the baseline lignin composition and biosynthesis rate in your new model species. |
The table below summarizes key quantitative data from a foundational study on feeding deuterated precursors to angiosperm trees [1].
| Deuterated Precursor | Plant Model | Key Incorporation Findings | Interpretation |
|---|
| Coniferyl Alcohol (pentadeutero) | Eucalyptus camaldulensis, Magnolia kobus | High proportion of pentadeutero-labeled G and S units. | Demonstrates direct incorporation into lignin with minimal modification. | | Coniferin (pentadeutero) | Eucalyptus camaldulensis, Magnolia kobus | Predominantly incorporated as tetradeutero units, especially in S lignin. | Indicates metabolic processing (likely deuterium loss from the side-chain during glycoside metabolism). |
The following diagram illustrates a generalized workflow for a precursor feeding experiment, based on the methodologies cited.
Based on the search results, here are the core concepts to guide your research:
The foundational synthesis of sinapyl alcohol from its aldehyde precursor is highly regioselective and simple to execute, making it a suitable starting point for developing your deuterated synthesis [1].
Simplified Preparation from Sinapaldehyde
When adapting this method for deuterated synthesis, you might need to select different solvents. The table below outlines key properties to consider for solvent selection and substitution, based on general formulation principles [2].
| Property | Description & Application | Common Issues |
|---|---|---|
| Evaporation Rate | Speed at which solvent leaves coating; crucial for application method (e.g., fast for spray, slow for brush) [2]. | Too fast: cobwebbing, orange peel. Too slow: sagging, runs [2]. |
| Solvent Activity (Solvency) | Active solvents dissolve resins/reduce viscosity. Latent solvents (alcohols) work poorly alone but well in blends. Diluents primarily dilute and lower cost [2]. | Inefficient viscosity reduction, compatibility issues, resin precipitation [2]. |
Here are some common issues related to solvents and their solutions that you might encounter during synthesis or analysis.
Problem: Poor Reduction Efficiency
Problem: Unwanted Side Reactions
Problem: Challenges in Product Purification & Analysis
The following diagram summarizes the key stages and decision points in the synthesis and analysis of this compound, incorporating the troubleshooting advice.
| Issue | Possible Cause | Investigation & Resolution |
|---|---|---|
| Low Deuteration Efficiency | Incomplete deuterium incorporation during synthesis; proton exchange from reaction solvents/catalysts. | Verify isotopic purity via Mass Spectrometry (MS) and quantitative NMR [1] [2]. Use deuterated reagents (e.g., NaBD₄, D₂O, (ND₄)₂SO₄) and avoid catalysts with exchangeable protons (e.g., piperidine, aniline) [1]. |
| Unexpected Metabolites or Degradation Products | Kinetic Isotope Effect (KIE): C-D bond is stronger than C-H, altering the rate of metabolic cleavage and potentially shifting degradation pathways [3] [4]. | Conduct stability studies under ICH guidelines (temperature, humidity, oxidation). Use LC-MS/MS to identify new deuterium-stabilized metabolites that may form [2] [3]. |
| Signal Interference in NMR Analysis | Incomplete deuteration or proton exchange from residual solvents, leading to high background signals. | Use fully deuterated solvents. Confirm successful "signal silencing" in the final polymer (e.g., DHP) via HSQC NMR, which will show suppressed signals at deuterated positions [1]. |
| Oxidative Degradation | Exposure to atmospheric oxygen, especially in solution. | Store samples under inert gas (N₂, Argon). Use antioxidants that do not interfere with analysis. Work in anhydrous, anaerobic conditions as much as possible [5]. |
| Acid/Base-Catalyzed Deuterium Loss | Exposure to acidic or basic conditions, leading to proton-deuteron exchange, particularly at oxygen-bound sites. | Maintain neutral pH during synthesis and storage. Beware of acidic protons in buffers and solvents [1]. |
The table below outlines critical experiments to characterize your deuterated compound and assess its stability.
| Objective | Method | Key Details & Application |
|---|---|---|
| Confirm Deuteration Efficiency & Position | Nuclear Magnetic Resonance (NMR) | ¹H NMR: Quantifies residual proton signals. HSQC NMR: Confirms deuterium positions in the molecular structure and in the resulting dehydrogenative polymer (DHP) [1] [6]. |
| Determine Isotopic Purity | Mass Spectrometry (MS) | LC-MS or GC-MS: Measures the mass shift due to deuteration and identifies species with incomplete labeling. Essential for regulatory documentation [2]. |
| Assess Stability & Degradation | Forced Degradation Studies | Expose compound to stressed conditions (e.g., heat, light, humidity, oxidants) per ICH Q1A(R2) guidelines. Use LC-MS to monitor formation of impurities and deuterium loss [2]. |
| Polymerization & "Silencing" Validation | Synthesis of Deuterated Dehydrogenative Polymer (DHP) | Prepare lignin-like polymer solely from deuterated sinapyl alcohol. Compare its HSQC NMR spectrum with that of a standard DHP to confirm signal suppression [1]. |
| Monitor Oxidative Changes | Fourier-Transform Infrared (FT-IR) Spectroscopy | Track the appearance of carbonyl groups (e.g., aldehydes, carboxylic acids) which are stable products of lignin oxidation [5]. |
Q1: Why use deuterated sinapyl alcohol in research? Deuterating sinapyl alcohol allows it to act as a "silent" monomer in NMR studies. When incorporated into lignin or a lignin-like polymer (DHP), it suppresses its own NMR signals, making it easier to observe signals from other components of interest, such as a "seed" compound or a lignin-carbohydrate complex (LCC) model, thereby elucidating the lignin chain-growth mechanism [1].
Q2: What is the primary chemical rationale for improved stability? The key principle is the Deuterium Kinetic Isotope Effect (DKIE). A carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than a carbon-hydrogen (C-H) bond. This requires a higher activation energy to break, leading to a slower rate of reaction for steps involving the cleavage of that bond. This can slow down metabolic degradation and oxidative processes, improving the compound's stability [3] [4].
Q3: How can I prevent deuterium loss at the γ-position during polymerization? Research on coniferyl alcohol shows that while deuterium at the methoxy, α-, and β-positions is highly retained, some deuterium at the γ-position can be lost during dehydrogenative polymerization. Ensuring a high initial deuteration grade (e.g., >98%) at the γ-position is critical. The choice of reduction agent during synthesis (e.g., NaBD₄ instead of NaBH₄) is also key to installing the deuterium label correctly [1].
The following diagram maps the key stages from synthesis to stability verification:
The table below summarizes the key storage and handling information for Sinapyl alcohol-d3 based on the available data.
| Aspect | Specification | Source / Additional Context |
|---|---|---|
| Product Form | Solid | [1] |
| Appearance | Light yellow to yellow | [1] |
| Primary Storage | 4°C, protected from light, stored under nitrogen | [1] |
| Long-term Storage | -80°C: 6 months; -20°C: 1 month (must be protected from light & stored under nitrogen) | [1] |
| CAS Number | 934634-29-4 | [1] |
| Molecular Formula | C₁₁H₁₁D₃O₄ | [1] |
While the search results do not contain explicit troubleshooting guides, they provide important context on how Sinapyl alcohol and its deuterated form are used in research, which can inform handling practices.
The following diagram outlines a general workflow for preparing and analyzing a sample containing this compound, integrating the storage conditions and analytical methods mentioned above.
Why is it critical to store this compound under nitrogen and protected from light? Sinapyl alcohol is a phenolic compound. Exposure to air (oxygen) can lead to oxidation, while light can accelerate decomposition reactions. Storing under an inert nitrogen atmosphere and in the dark is a standard practice to prevent degradation and maintain the stability and purity of the compound for accurate experimental results.
My this compound has turned a darker yellow. Is it still usable? The pure compound is described as "light yellow to yellow" [1]. A significant darkening in color may indicate decomposition or oxidation. For quantitative work where precision is paramount (especially when used as an internal standard), it is advisable to use a fresh batch or have the current batch analyzed for purity. For qualitative work, it may still be usable, but the potential impact on your results should be considered.
Can I use this compound in an SFC-MS method? Yes, the principles are sound. While one study focused on the analysis of various lignin-derived monomers, including sinapyl alcohol, using UHPSFC/QTOF-MS [5], the deuterated form (this compound) is specifically designed to be used as an internal standard in such MS-based techniques [1]. You would need to optimize the ionization and separation parameters for your specific instrument.
Here are answers to some common questions you might encounter when working with sinapyl alcohol and related compounds.
What is sinapyl alcohol and what is its significance? Sinapyl alcohol is one of the three primary monolignol monomers, along with p-coumaryl and coniferyl alcohols, that form the complex polymer lignin in plant cell walls [1]. In a pharmaceutical or biochemical context, understanding its properties is crucial because recent research has shown that proteins which transport sinapyl alcohol can play a direct role in conferring broad-spectrum disease resistance in plants, highlighting its biological importance beyond structural applications [2].
What are the limitations of a "One Factor at a Time" (OFAT) approach to optimization? The OFAT method, where only one variable is changed while others are held constant, is intuitive but often inaccurate and inefficient [3]. It ignores synergistic effects between variables (e.g., how the ideal temperature might depend on the reaction time) and frequently fails to find the true optimum conditions because it cannot model the nonlinear responses of chemical systems [3].
What are more effective methods for reaction optimization? For robust optimization, consider statistical and algorithmic approaches:
Since direct parameters for sinapyl alcohol-d3 are not available, here is a framework for designing your optimization campaign.
1. Foundational Knowledge & Suggested Starting Points
While specific data for this compound is lacking, you can derive starting points from research on similar compounds.
The table below summarizes one example of biotransformation conditions for producing non-deuterated 4-hydroxycinnamyl alcohols (the chemical family of sinapyl alcohol) and a general optimization framework:
| Aspect | Example from Related System | Suggested Approach for Your Optimization |
|---|---|---|
| Temperature | 30°C for biosynthesis of coniferyl alcohol [5] | Test a range (e.g., 20°C - 50°C) around the example value. |
| pH | pH 7.0 [5] | Explore mild acidic to neutral conditions (pH 6.0 - 8.0). |
| Methodology | One Factor at a Time (OFAT) [3] | Use Design of Experiments (DoE) or Bayesian Optimization [3] [4]. |
| Key Factors | Catalyst loading, solvent, time [3] | Identify critical variables for your specific reaction (e.g., catalyst, deuterium source). |
2. A Workflow for Optimizing Your Reaction
The following diagram outlines a systematic workflow for your optimization process, incorporating the advanced methodologies mentioned above.
3. Troubleshooting Common Scenarios
"My reaction yield is low or the reaction does not proceed."
"The reaction produces too many by-products."
Q1: Why is deuteration used in lignin and monolignol studies? Deuterium (D) is a stable isotope of hydrogen. Incorporating it into molecules serves two primary purposes in NMR analysis:
Q2: What are the key challenges in achieving high regioselectivity during monolignol deuteration? The main challenge is preventing hydrogen-deuterium (H-D) exchange from the solvent or catalysts at the specific positions you want to deuterate. This requires careful selection of reagents and conditions [1]:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Deuteration Efficiency at β-position | H-D exchange from residual protium in deuterated malonic acid reagent [1]. | Purify deuterated malonic acid (e.g., via multiple recrystallizations from D₂O) to maximize deuteration level before use [1]. |
| Loss of Deuteration at γ-position | H-D exchange during the reduction step of the synthetic pathway [1]. | Use a deuterated reducing agent like NaBD₄ instead of NaBH₄ to incorporate deuterium directly at the γ-position during the conversion from acid to alcohol [1]. |
| H-D Scrambling from Catalysts | Use of catalysts with exchangeable protons (e.g., aniline, piperidine) [1]. | Replace traditional catalysts with alternatives that have deuterable sites. Ammonium sulfate ((NH₄)₂SO₄) is effective, and its deuterated form ((ND₄)₂SO₄) is commercially available [1]. |
| Unexpected H Incorporation at Formyl Group | Reductive conditions (e.g., H₂-Pd/C) can revert formyl-D to H [1]. | Use strong acid (e.g., TfOH) for deprotection steps instead of reductive conditions. TfOD (deuterated acid) is commercially available to prevent any back-exchange [1]. |
The following workflow synthesizes coniferyl alcohol-d₇, offering a practical guide. The same principles can be adapted for sinapyl alcohol. The key to improving regioselectivity lies in the specific reagent choices at each step.
Key Regioselective Steps and Rationale:
The strategies from coniferyl alcohol synthesis provide a roadmap for sinapyl alcohol deuteration:
What is sinapyl alcohol? Sinapyl alcohol is one of the three main monolignol monomers, along with p-coumaryl and coniferyl alcohols, that are the primary building blocks for lignin in plants [1]. It is a phytochemical synthesized via the phenylpropanoid biochemical pathway [2].
Why is analyzing sinapyl alcohol challenging? As an organic compound with specific functional groups, its analysis, often via techniques like LC-MS or GC-MS, requires careful method development. Key challenges include ensuring the compound's stability during sample preparation and analysis, achieving sufficient separation from similar monolignols, and obtaining accurate detection and quantification [1] [3].
What are the core parameters for validating an analytical method? According to regulatory guidelines (e.g., ICH Q2(R2)), method validation must demonstrate that the procedure is suitable for its intended use. The table below summarizes the essential parameters [4] [5] [6].
| Validation Parameter | Description | Common Challenge for Specific Compounds |
|---|---|---|
| Accuracy | Closeness between measured value and accepted reference value | Demonstrating recovery of the analyte from a complex matrix [6]. |
| Precision | Closeness of agreement between a series of measurements | Repeatability (within-lab) and reproducibility (between-lab) variability [4]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components | Separating the analyte from closely related isomers or degradation products [4]. |
| Linearity | Ability to obtain test results proportional to the analyte concentration | Establishing a linear range that covers all expected sample concentrations [4]. |
| Range | Interval between upper and lower concentration of analyte | Ensuring the validated range encompasses the intended use [4]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters | Identifying critical parameters (e.g., pH, temperature) that affect results [5]. |
While specific data for this compound is unavailable, the following workflow outlines a systematic, risk-based approach to developing and validating an analytical method for a novel or challenging analyte. You can use this framework to structure your experimentation.
Workflow Explanation:
For the challenges highlighted in the troubleshooting guide, here are more detailed experimental approaches.
The key difference lies not in metabolic stability, but in their primary application. The table below summarizes their core characteristics:
| Feature | Sinapyl Alcohol | Sinapyl Alcohol-d3 |
|---|---|---|
| Primary Role | Natural metabolite and monolignol (lignin precursor) [1] [2] [3]. | Deuterium-labeled internal standard for analytics [4]. |
| Key Function | Incorporated into lignin in plant cell walls; studied for anti-inflammatory properties [1] [4]. | Tracer for quantitative analysis via NMR, GC-MS, or LC-MS; not typically studied for its own metabolic fate [4]. |
| Evidence of Metabolic Fate | Direct evidence of transport, incorporation into lignin, and anti-inflammatory activity [1] [4]. | Used to track the metabolism of the native compound; its own stability is a tool property. |
While direct comparisons are absent, research provides strong indirect evidence about their use.
For your research on metabolic stability, the available data suggests two paths:
To help visualize the well-documented metabolic pathway of native sinapyl alcohol in plants, see the following pathway. Note that the specific metabolic pathway for this compound in a pharmacological context is not described in the available literature.
For a formal comparison guide, you would likely need to generate the metabolic stability data yourself. A robust experimental design would involve:
Deuterated monolignols are primarily used as research tools in plant science to track and understand the process of lignin polymerization [1] [2]. The "deuterium switch" is a key concept in drug development, where substituting hydrogen with deuterium in a molecule aims to improve its pharmacokinetic profile by slowing its metabolism [3].
The table below summarizes the synthesis and key characteristics of highly deuterated coniferyl alcohol (coniferyl alcohol-d7) as a representative deuterated monolignol [1]:
| Feature | Description |
|---|---|
| Synthesis Goal | Create a "silent" monolignol for NMR studies of lignin polymers (Dehydrogenative Polymers, DHP) [1]. |
| Deuteration Positions & Efficiency | Methoxy (>99% D), α-position (>99% D), β-position (92% D), γ-position (98% D) [1]. |
| Key Synthetic Steps | 1. Synthesis of deuterated vanillin (vanillin-d4) from protocatechualdehyde [1]. 2. Modified Knoevenagel–Doebner reaction with deuterated malonic acid (malonic acid-d4) to form ferulic acid-d5 [1]. 3. Luche reduction of ferulic acid-d5 using NaBD4 to produce coniferyl alcohol-d7 [1]. | | Key Outcome in Lignin (DHP) | Signals from the methoxy, α-, and β-positions were effectively silenced in NMR; deuterium at the γ-position was partially lost during polymerization [1]. |
Research provides insights into how deuterated monolignols behave in biological systems, which relates to their absorption and metabolic fate.
While not specific to monolignols, the general principle of deuteration in pharmaceuticals is to leverage the Deuterium Kinetic Isotope Effect (DKIE). The C-D bond is stronger and slower to break than the C-H bond. When the cleavage of a C-H bond is the rate-limiting step in metabolism, deuteration at that site can slow the drug's metabolic breakdown [3].
The potential benefits of this approach include:
This is illustrated in the following pathway:
Based on the search results, a direct, comprehensive PK comparison table between deuterated and non-deuterated monolignols is not available in the public domain. The existing data is fragmented across different studies with disparate goals. To build a complete profile, you would need to look for or generate data on the following parameters for both forms:
| Parameter | Description |
|---|---|
| Absorption | Bioavailability and rate of entry into the systemic circulation or target tissue. |
| Distribution | Volume of distribution and ability to cross relevant barriers (e.g., plant cell walls, cellular membranes). |
| Metabolism | Metabolic half-life, identification of major metabolites, and enzymes involved (e.g., peroxidases, laccases, CYP450s). |
| Excretion | Routes and rates of elimination from the system. |
| Receptor Binding | Potency, efficacy, and selectivity for the target receptor or enzyme. |
The current scientific literature firmly establishes deuterated monolignols as valuable tools for probing biosynthetic pathways. While the general PK principles of deuteration are well-known in drug discovery, their specific application to monolignols for pharmaceutical purposes remains an area requiring further targeted research.
The table below summarizes the core characteristics of sinapyl and coniferyl alcohol, the two most common monolignols in dicot plants [1] [2].
| Feature | Sinapyl Alcohol | Coniferyl Alcohol |
|---|---|---|
| Basic Role | Monolignol, precursor to Syringyl (S) lignin units [3] [2] | Monolignol, precursor to Guaiacyl (G) lignin units [3] [2] |
| Chemical Structure | Aromatic ring with two methoxy groups (-OCH₃) at positions 3 and 5 [4] | Aromatic ring with one methoxy group (-OCH₃) at position 3 [4] |
| Lignin Units Derived | Syringyl (S) [3] [2] | Guaiacyl (G) [3] [2] |
| Key Biosynthetic Enzyme | Ferulate 5-Hydroxylase (F5H) / Caffeic Acid O-Methyltransferase (COMT) [5] | Caffeic Acid O-Methyltransferase (CcOAMT) [5] |
| Notable Functions | Major lignin monomer; transported by LR34 protein in wheat, enhancing disease resistance [3] | Major lignin monomer; acts as a signaling molecule to feedback-regulate the phenylpropanoid pathway [6] |
Recent research has revealed distinct and specific roles for these two monolignols beyond their function as polymer building blocks.
| Aspect | Sinapyl Alcohol | Coniferyl Alcohol |
|---|---|---|
| Transport Mechanism | In wheat, the broad-spectrum disease resistance gene Lr34 (an ABC transporter) directly transports sinapyl alcohol. This transport enhances cell wall lignification, creating a barrier against fungal penetration [3]. | Research highlighted in the search results focuses on its role as a signaling molecule rather than a specific transport mechanism [6]. |
| Regulatory Role | No direct regulatory signaling role is described in the provided search results. | Functions as a signaling molecule that induces the expression of Kelch repeat F-box (KFB) proteins. These KFBs mediate the degradation of phenylalanine ammonia-lyase (PAL), the entry-point enzyme into the phenylpropanoid pathway, creating a feedback loop [6]. |
| Enhancement of Function | The disease resistance conferred by Lr34 can be synergistically enhanced by co-expressing the TaCOMT-3B gene, which is responsible for sinapyl alcohol biosynthesis [3]. | The provided search results do not describe a similar synergistic enhancement for coniferyl alcohol's functions. |
For researchers looking to work with these compounds, here are methodologies for their preparation and handling.
Simplified Chemical Preparation: A straightforward protocol exists for preparing coniferyl and sinapyl alcohols from their commercially available aldehyde precursors (coniferaldehyde and sinapaldehyde). The method uses borohydride exchange resin in methanol, which is a highly regioselective reduction reaction accessible to researchers without extensive synthetic chemistry expertise [7].
Synthesis of Deuterated Coniferyl Alcohol: For NMR studies where "silencing" the signals of the monolignol is required, a synthesis for highly deuterated coniferyl alcohol (coniferyl alcohol-d7) has been established. The process involves:
The following diagrams illustrate the distinct biological roles and experimental workflows for sinapyl and coniferyl alcohol, based on the latest research.
Lr34 and TaCOMT-3B) presents a promising strategy for engineering crops with durable, broad-spectrum disease resistance [3].
The following table summarizes the core experimental findings that validate the transport function of Lr34.
| Experimental Approach | Key Findings | Implications for Lr34 Function |
|---|---|---|
| Yeast Accumulation & Efflux Assays [1] [2] [3] | Directly demonstrated that the LR34 protein transports sinapyl alcohol in a yeast model system. | Confirms Lr34's biochemical role as a transporter for a major monolignol (sinapyl alcohol). |
| Transcriptome & Metabolite Profiling [1] [2] | The lignin biosynthetic pathway was suppressed in lr34 mutant wheat lines. | Indicates that Lr34 is essential for the full operation of the lignification pathway. |
| Cell Wall Phenotype Analysis [1] [3] | Wheat lines with the resistant allele (Lr34res) had thicker cell walls and showed enhanced resistance to fungal penetration compared to mutant lines. | Links the transport function to a tangible, reinforced physical barrier against pathogens. |
| Sinapyl Alcohol Sensitivity [1] | lr34 mutant lines were found to be hypersensitive to sinapyl alcohol. | Suggests a disruption in the normal transport or metabolism of this compound when Lr34 is absent. |
For researchers interested in methodology, here are the key experimental approaches used in these studies.
The experimental data supports a model where Lr34 contributes to disease resistance by supplying a key monomer for strengthening the plant's cell walls. The diagram below illustrates this mechanism and the experimental workflow used to validate it.
The validation of Lr34's role opens several promising avenues for agricultural science:
Although specific data for Sinapyl alcohol-d3 is unavailable, the analysis of isotopic purity for deuterated compounds like this one typically relies on a few established techniques. The table below summarizes these common methods.
| Method | Typical Application | Reported Data for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirming deuterium incorporation at specific molecular sites; qualitative and quantitative analysis. | Not available in search results. |
| Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) | Detecting and quantifying the amount of the labeled compound; assessing chemical and isotopic purity. | Not available in search results. |
| Isotope Ratio Mass Spectrometry (IRMS) | Providing high-precision measurement of isotope ratios at natural abundance or low enrichment levels. | Not available in search results. |
The supplier, MedChemExpress (MCE), lists the product for use as a tracer or internal standard in NMR, GC-MS, or LC-MS but does not provide the underlying experimental data or specific protocols for these analyses [1].
For a research and development context, here are some steps you can take to gather the necessary information:
Below is a general workflow that could be applied to determine the isotopic purity of a compound like this compound, integrating the analytical methods mentioned.
| Compound Name | Source / Type | Cancer Cell Line(s) Tested | IC₅₀ Value | Key Structural Features |
|---|---|---|---|---|
| Geranyloxysinapyl alcohol (1) [1] | Natural product from Ligularia nelumbifolia | KB | 3.0 μM | Geranyloxy substituent |
| Dichrocephol A (1) [2] | Natural product from Dichrocephala benthamii | HeLa | 14.8 μM | 2R-methylbutyryloxy group at C-4 |
| Dichrocephol B (2) [2] | Natural product from Dichrocephala benthamii | HeLa | 51.6 μM | Isopentanoyloxy group at C-4, acetate at C-9 |
| Dichrocephol C (3) [2] | Natural product from Dichrocephala benthamii | HeLa | 81.6 μM | 2R-methylbutyryloxy group at C-4, acetate at C-9 |
| Synthetic Allylic Alcohols (Series 13) [1] | Synthetic derivatives | PC-3, CNE, KB, A549, BEL-7404, HeLa | "Significant cytotoxicity" | Allylic alcohol side chain |
| Synthetic Allylic Aldehydes (Series 14) [1] | Synthetic derivatives | PC-3, CNE, KB, A549, BEL-7404, HeLa | "Significant cytotoxicity" | Allylic aldehyde side chain |
| Demethyl sinapyl alcohol derivative (19) [1] | Synthetic derivative | Multiple human tumor lines | "Significant cytotoxicity" | Lack of methyl groups on O3 and O5 |
The primary methodology used to generate the data in the studies cited is the MTT assay, a standard colorimetric test for measuring cell metabolic activity and, by extension, cell viability and proliferation [1] [2].
The research indicates that specific structural modifications significantly influence cytotoxic potency. The following diagram illustrates the core structure and key modification sites that dictate activity.
The SAR analysis reveals several critical trends [1] [2]:
The table below summarizes the key characteristics and experimental evidence for two primary tracer types used in lignin research.
| Tracer Type | Core Function & Assessment | Key Experimental Data & Efficiency | Validated In |
|---|
| Deuterated Monolignols (e.g., Coniferyl alcohol-d7) | NMR Signal Silencing: Replaces hydrogen with deuterium at specific molecular positions to suppress background signals in NMR analysis, allowing observation of "seed" compounds during dehydrogenative polymer (DHP) formation. [1] | Deuteration Efficiency: Methoxy: >99%D; α-position: >99%D; β-position: 92%D; γ-position: 98%D. [1] NMR Suppression: Deuterium at methoxy, α-, and β-positions was highly retained in the DHP, effectively suppressing their NMR signals. [1] | In vitro synthesis of Dehydrogenative Polymers (DHPs). [1] | | Fluorescence-Tagged Monolignols (e.g., Coumarin/NBD conjugates) | Visualization: Tags monolignols with fluorogenic dyes (DMAC, NBD) to enable direct visualization of lignification in live plant tissues via fluorescence microscopy. [2] | Incorporation Specificity: Probes were incorporated into lignifying cell walls in a highly specific manner, distinguishable from pre-existing lignin and other wall components. [2] Photophysical Data: Exhibits defined absorption/emission maxima and quantum yields (e.g., NBD-labeled: λ~ab~ 460 nm, λ~em~ 526 nm, Φ~f~ ~0.17). [2] | In vivo feeding experiments in live stems of Arabidopsis thaliana and Pinus radiata. [2] |
Here are the detailed methodologies for the critical experiments cited in the literature.
Synthesis of Coniferyl alcohol-d7: The process involves several key steps to achieve high deuteration efficiency.
DHP Preparation and NMR Analysis:
Synthesis of Fluorescence Probes:
Plant Feeding and Visualization:
The diagram below outlines the logical sequence and key decision points for evaluating deuterated monolignol tracers.
It is important to understand that the "efficiency" of a tracer is defined by its specific application. The two types of tracers profiled serve fundamentally different purposes and thus are assessed using different metrics.
One study also highlights a critical consideration for deuterated tracers: deuterium retention varies by molecular position. While deuteration at the methoxy, α-, and β-positions is highly stable during polymerization, a portion of the deuterium at the γ-position can be lost through the reaction, which must be accounted for in quantitative models. [1]
To support your research, here is a comparison of well-known bioorthogonal reaction types. You can use this as a reference model for when data on sinapyl alcohol-d3 becomes available.
Table 1: Key Bioorthogonal Reaction Types and Their Characteristics
| Reaction Name | Reactive Pair | Key Mechanism / Feature | Typical Rate Constant (k, M⁻¹s⁻¹) | Primary Considerations | Common Applications |
|---|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1] [2] [3] | Azide & Terminal Alkyne | Cu(I) catalyst forms 1,2,3-triazole [2]. | ~10² to 10³ (with optimized ligands) [2] | Copper cytotoxicity limits live-cell use; requires catalyst [1] [3]. | Bioconjugation; radiotracer synthesis; material science [1] [3]. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1] [2] [3] | Azide & Cyclooctyne | Ring strain in cyclooctyne accelerates reaction; metal-free [1] [2]. | 10⁻³ to 10⁰ (varies with cyclooctyne type) [4] [2] | Cyclooctyne precursors can be hydrophobic and synthetically complex [2] [3]. | Live-cell imaging; cell surface labeling; in vivo applications [1] [2]. |
| Inverse Electron-Demand Diels-Alder (IEDDA) [5] [4] [3] | Tetrazine & Strained Alkene/Alkyne | Fastest bioorthogonal reaction; often fluorogenic [5] [4]. | 10⁰ to 10⁵ [4] | Tetrazines can be unstable or exhibit off-target reactivity with proteome [4] [6]. | Super-resolution microscopy; pretargeted imaging; multi-color labeling [5] [3]. |
| Staudinger Ligation [7] [1] [4] | Azide & Phosphine | Phosphine reacts with azide, forming an amide bond after intramolecular rearrangement [7] [1]. | 10⁻⁴ to 10⁻² [4] | Slow kinetics; phosphines can be air-sensitive and oxidize in vivo [1] [4]. | Early cell surface labeling; protein modification in lysates [7] [1]. |
| Oxime/Hydrazone Ligation [7] [8] [1] | Aldehyde/Ketone & Aminoxy/Hydrazide | Forms oxime or hydrazone linkage; aniline catalyst allows neutral pH [8] [1]. | ~10⁻¹ to 10² (catalyst-dependent) [8] | Slow without catalysis; optimal at acidic pH (pH 5-6); carbonyls can be metabolically present [8] [1]. | Protein labeling at N-terminus; cell surface remodeling [7] [8]. |
Should you obtain a sample of this compound, validating its bioorthogonal utility would involve a series of standard experiments. The diagram below outlines a potential high-level workflow for this validation.
Here are detailed methodologies for the key experiments outlined above:
Kinetic Assay (Step 3)
Orthogonality and Specificity Test (Step 2)
Live-Cell Labeling (Step 4)